molecular formula C13H19NO B1341419 3-[(4-Methylphenoxy)methyl]piperidine CAS No. 883547-94-2

3-[(4-Methylphenoxy)methyl]piperidine

Cat. No.: B1341419
CAS No.: 883547-94-2
M. Wt: 205.3 g/mol
InChI Key: ZGAUMOCURKHGND-UHFFFAOYSA-N
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Description

3-[(4-Methylphenoxy)methyl]piperidine is an organic compound with the molecular formula C13H19NO. It is a piperidine derivative, characterized by a piperidine ring substituted with a 4-methylphenoxy group.

Scientific Research Applications

3-[(4-Methylphenoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 3-[(4-Methylphenoxy)methyl]piperidine is not explicitly mentioned in the search results, piperidine derivatives are known to have various pharmacological applications . Piperine, a piperidine alkaloid, has been shown to induce apoptosis in A2780 cells in early and late stages .

Safety and Hazards

Piperidine is classified as a flammable liquid (Category 2), and it is toxic if swallowed, inhaled, or in contact with skin . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives, including 3-[(4-Methylphenoxy)methyl]piperidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylphenoxy)methyl]piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base and solvent. One common method is the Williamson ether synthesis, where 4-methylphenol is first converted to its corresponding alkoxide using a strong base like sodium hydride. This alkoxide then reacts with piperidine to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives .

Comparison with Similar Compounds

Uniqueness: 3-[(4-Methylphenoxy)methyl]piperidine is unique due to the presence of both the piperidine ring and the 4-methylphenoxy group, which confer specific chemical and biological properties. This combination allows for unique interactions in chemical reactions and potential biological activities .

Properties

IUPAC Name

3-[(4-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAUMOCURKHGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589365
Record name 3-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-94-2
Record name Piperidine, 3-[(4-methylphenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883547-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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